molecular formula C11H19N3 B15325366 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine

1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine

Cat. No.: B15325366
M. Wt: 193.29 g/mol
InChI Key: WHEUGICXXMSNST-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a compound that features a pyrazole ring substituted with an ethyl group and a cyclohexanamine moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-2-14-9-10(8-13-14)11(12)6-4-3-5-7-11/h8-9H,2-7,12H2,1H3

InChI Key

WHEUGICXXMSNST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2(CCCCC2)N

Origin of Product

United States

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